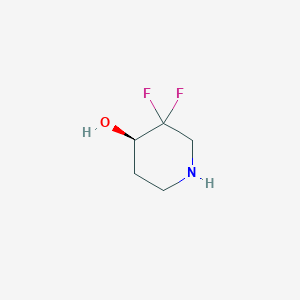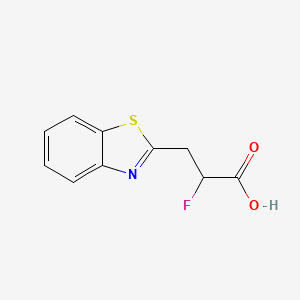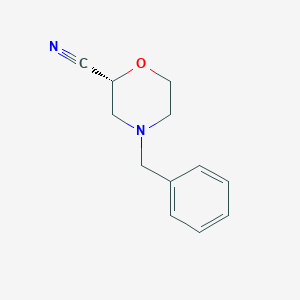
(R)-4-Benzylmorpholine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Benzylmorpholine-2-carbonitrile is a chiral organic compound that belongs to the morpholine family It features a benzyl group attached to the nitrogen atom of the morpholine ring and a nitrile group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzylmorpholine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and morpholine.
Formation of Intermediate: Benzylamine reacts with morpholine under specific conditions to form an intermediate compound.
Introduction of Nitrile Group: The intermediate is then treated with a suitable reagent, such as cyanogen bromide, to introduce the nitrile group at the second carbon position of the morpholine ring.
Industrial Production Methods: Industrial production of ®-4-Benzylmorpholine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Benzylmorpholine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for introducing the nitrile group.
Major Products:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the nitrile group, such as amines.
Substitution: Compounds with different functional groups replacing the nitrile group.
Wissenschaftliche Forschungsanwendungen
®-4-Benzylmorpholine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-4-Benzylmorpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Benzylmorpholine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Cyanomorpholine: Similar structure but without the benzyl group, affecting its overall properties and applications.
Uniqueness: ®-4-Benzylmorpholine-2-carbonitrile is unique due to the presence of both the benzyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(2R)-4-benzylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 |
InChI-Schlüssel |
NAWYNSSXFPEQKE-LBPRGKRZSA-N |
Isomerische SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C#N |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


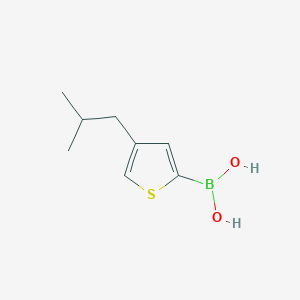
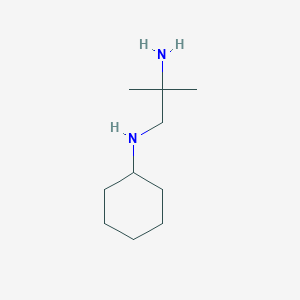
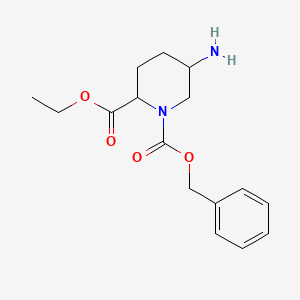
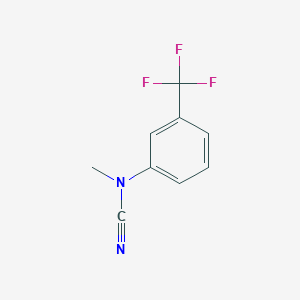
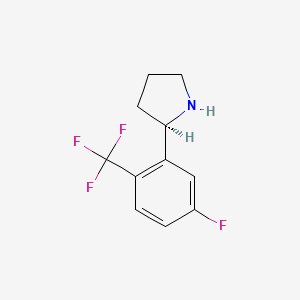
![2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13332272.png)
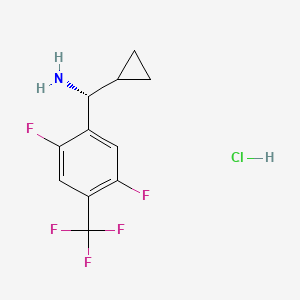



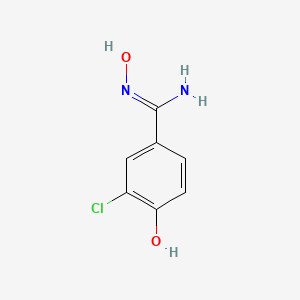
amine](/img/structure/B13332329.png)
